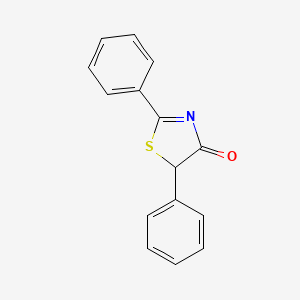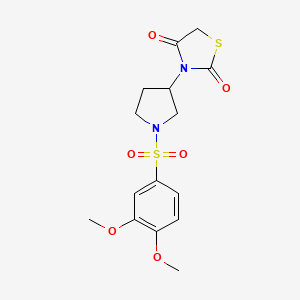![molecular formula C13H12F3N3O2 B2668244 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid CAS No. 927969-26-4](/img/structure/B2668244.png)
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazoline derivative that has been synthesized for its potential therapeutic applications.
Applications De Recherche Scientifique
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of viral infections, such as hepatitis C and HIV.
Mécanisme D'action
The mechanism of action of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid involves the inhibition of several key enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid has been found to inhibit the activity of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid have been extensively studied in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. It has also been shown to inhibit the growth and proliferation of tumor cells by suppressing angiogenesis and inducing autophagy. Additionally, 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid has been found to modulate immune responses by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is its high potency and selectivity towards cancer cells. The compound has been found to exhibit potent antitumor activity at low concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and immunomodulatory effects of the compound. Future research could also explore the potential use of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
In conclusion, 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is a promising quinazoline derivative that has shown potential for the treatment of various cancers and viral infections. The compound exhibits potent antitumor and immunomodulatory effects, making it a promising candidate for cancer therapy. Further research is needed to optimize the synthesis method, elucidate the molecular mechanisms of action, and evaluate the safety and efficacy of the compound in clinical trials.
Méthodes De Synthèse
The synthesis of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid involves the reaction of 2-amino-4-(trifluoromethyl)quinazoline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-9-5-2-1-4-8(9)11(19-12)17-7-3-6-10(20)21/h1-2,4-5H,3,6-7H2,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYCFYFRIHSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)
![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)